molecular formula C12H9FO3S B2543311 1-Fluorosulfonyloxy-3-phenylbenzene CAS No. 2148302-71-8

1-Fluorosulfonyloxy-3-phenylbenzene

Cat. No.: B2543311
CAS No.: 2148302-71-8
M. Wt: 252.26
InChI Key: YTDRFCSTZIHPPI-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-3-phenylbenzene is a useful research compound. Its molecular formula is C12H9FO3S and its molecular weight is 252.26. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Enhancements

1-Fluorosulfonyloxy-3-phenylbenzene contributes significantly to advancements in organic synthesis, particularly in facilitating novel reactions. For instance, it's involved in the Brønsted acid-promoted rearrangements of arylbenzyl ethers to o-benzylphenols, enhancing the efficiency of synthesizing complex organic molecules (Luzzio & Chen, 2009). Additionally, its role in sulfur(VI) fluoride exchange (SuFEx) chemistry has been highlighted, allowing for expansive covalent bonding of proteins, which opens new avenues for biochemical research and biotherapeutic applications (Liu et al., 2021).

Environmental Remediation Techniques

The compound's utility extends into environmental science, particularly in the remediation of persistent organic pollutants. Research on heat-activated persulfate oxidation for in-situ groundwater remediation showcases the compound's effectiveness in degrading perfluoroalkyl substances, a notorious class of environmental pollutants (Park et al., 2016).

Materials Science Innovations

In materials science, this compound contributes to the development of novel materials with unique properties. For example, it's involved in the synthesis of fluorinated sulfonated poly(arylene ether)s, which show promise for use in highly conducting and stable proton exchange membranes for fuel cells, demonstrating improved performance over commercial alternatives (Kim, Park, & Lee, 2020).

Advanced Fluorination Techniques

The compound is instrumental in developing new fluorination techniques, crucial for synthesizing fluorinated organic molecules that are increasingly important in pharmaceuticals and agrochemicals. Its role in the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis, underscores the expanding toolkit available for fluorine chemistry (Umemoto, Singh, Xu, & Saito, 2010).

Properties

IUPAC Name

1-fluorosulfonyloxy-3-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO3S/c13-17(14,15)16-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDRFCSTZIHPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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